Regioselective C–F vs. C–H Activation in Metal-Catalyzed Reactions
2-Fluoro-6-methoxypyridine demonstrates superior regioselectivity in transition metal-catalyzed C–H activation compared to non-fluorinated 2-methoxypyridine [1]. The ortho-fluorine substituent directs metalation to the 3-position, whereas the 6-methoxypyridine analog yields mixtures of regioisomers .
| Evidence Dimension | Regioselectivity of C–H activation |
|---|---|
| Target Compound Data | Predominant 3-position metalation |
| Comparator Or Baseline | 6-Methoxypyridine: mixture of 3- and 5-position metalation |
| Quantified Difference | Increased regioselectivity for 3-position (qualitative) |
| Conditions | Ru-NHC catalyzed hydrodefluorination; deprotometalation with Li-Zn combination |
Why This Matters
Predictable functionalization at the 3-position is critical for building complex drug candidates, reducing purification steps and improving synthetic yield.
- [1] Mechanistic study of Ru-NHC-catalyzed hydrodefluorination of fluoropyridines: the influence of the NHC on the regioselectivity of C–F activation. (n.d.). Core.ac.uk. View Source
